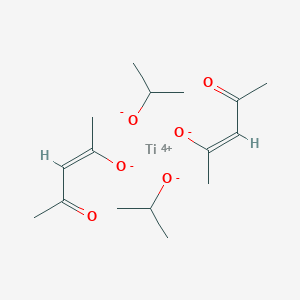
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is widely used in scientific research due to its versatility. Some of its applications include:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of thin films and coatings for various applications.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical implants.
Electronics: Utilized in the fabrication of electronic devices such as light-emitting diodes (LEDs) and solar cells.
Mécanisme D'action
Target of Action
The primary target of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the active groups in the substrate and the ink or paint binder . These active groups are crucial in the cross-linking reaction that occurs during the use of this compound .
Mode of Action
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- interacts with these active groups, forming a cross-linking bridge . This interaction results in an increase in the molecular weight of the binder, enhancing various properties such as heat resistance, chemical resistance, water resistance, and dryness .
Biochemical Pathways
The compound affects the cross-linking pathway in the binder, leading to the formation of a more robust and durable structure . The downstream effects include improved adhesion of the ink or paint to the substrate .
Pharmacokinetics
It’s partially soluble in water but readily soluble in isopropanol and benzene . These properties may influence its bioavailability in various applications.
Result of Action
The result of the action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the formation of a cross-linked structure that enhances the performance of the binder . This leads to improved heat resistance, chemical resistance, water resistance, and dryness of the ink or paint . Ultimately, the adhesion of the ink or paint to the substrate is improved .
Action Environment
The action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is influenced by environmental factors such as temperature and the presence of moisture . The compound is sensitive to moisture and may crystallize out when stored at low temperatures . Therefore, the environment in which the compound is used and stored can significantly impact its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that during its use, as the solvent evaporates, it can react with active groups in substrates and inks or coatings to form cross-links, thereby increasing the molecular weight and improving heat resistance, chemical resistance, water resistance, and dryness .
Cellular Effects
It is known to cause irritation to the skin, eyes, and respiratory system .
Molecular Mechanism
It is known that it can form cross-links with active groups in substrates and inks or coatings, thereby increasing the molecular weight .
Temporal Effects in Laboratory Settings
It is known that it can crystallize out partially or completely when stored at low temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting titanium tetraisopropoxide with acetylacetone in the presence of an inert gas such as nitrogen. The reaction mixture is then purified to obtain the desired product in high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of titanium dioxide and other by-products.
Oxidation: It can be oxidized under specific conditions to form titanium oxides.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as alcohols or acids.
Major Products Formed
Hydrolysis: Titanium dioxide.
Oxidation: Titanium oxides.
Substitution: New titanium complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetraisopropoxide: Another titanium complex used in similar applications but with different reactivity and stability.
Titanium(IV) oxide bis(2,4-pentanedionate): Similar in structure but used primarily in different industrial applications.
Uniqueness
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is unique due to its specific ligand arrangement, which provides distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
Propriétés
Numéro CAS |
17927-72-9 |
|---|---|
Formule moléculaire |
C16H28O6Ti |
Poids moléculaire |
364.26 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.2C3H7O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
Clé InChI |
OVSGBKZKXUMMHS-VGKOASNMSA-L |
SMILES |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
SMILES isomérique |
CC([O-])C.CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







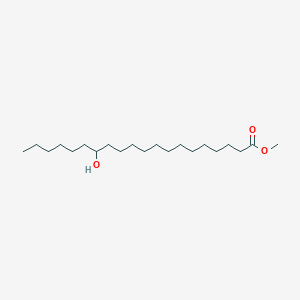

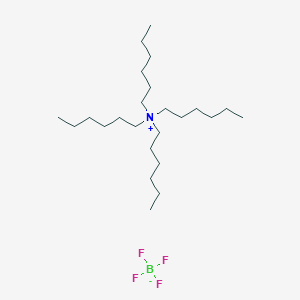
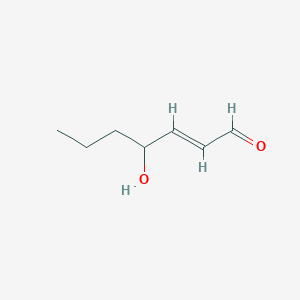


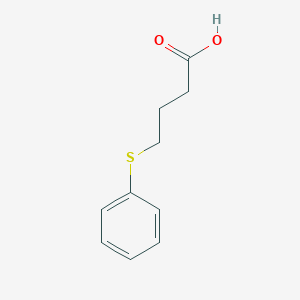

![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)
